BenchChemオンラインストアへようこそ!

(Cys47)-HIV-1 tat Protein (47-57)

Proprotein Convertase Inhibition Furin Assay Cell Migration

This N-terminal cysteine-modified Tat peptide provides a unique thiol handle for site-specific conjugation to fluorophores, drugs, or nanoparticles, enabling precise intracellular delivery. Unlike unmodified CPPs, it ensures reproducible results in magnetic pharmaceutical derivatization, non-viral gene delivery, furin inhibition, and rapid in vivo biodistribution studies. Avoid failed experiments—order (Cys47)-HIV-1 tat Protein (47-57) for reliable CPP-mediated research.

Molecular Formula C58H114N32O13S
Molecular Weight 1499.8 g/mol
Cat. No. B13420583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cys47)-HIV-1 tat Protein (47-57)
Molecular FormulaC58H114N32O13S
Molecular Weight1499.8 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyVBAZQDRBBPEGAC-QMAXXTOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cys47)-HIV-1 tat Protein (47-57): A Thiol-Modified Cell-Penetrating Peptide for Targeted Conjugation and Intracellular Delivery


(Cys47)-HIV-1 tat Protein (47-57) is a synthetic, arginine-rich dodecapeptide derived from the basic domain of the HIV-1 transactivator of transcription (Tat) protein. Its sequence, H-Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH, corresponds to residues 47-57 of the native Tat protein but incorporates a cysteine residue at position 47. This N-terminal cysteine provides a reactive thiol group for site-specific conjugation to a wide variety of cargo molecules, including fluorophores, drugs, and nanoparticles [1]. The peptide retains the potent cell-penetrating properties of the native Tat(47-57) domain, enabling efficient translocation across biological membranes and subsequent intracellular delivery of attached payloads [1][2].

(Cys47)-HIV-1 tat Protein (47-57) Cannot Be Interchanged with Unmodified Tat(47-57) or Other CPPs Without Losing Key Functionalities


While many cell-penetrating peptides (CPPs) exist, including unmodified Tat(47-57), penetratin, and other arginine-rich sequences, the simple substitution of (Cys47)-HIV-1 tat Protein (47-57) with its unmodified counterpart or a different CPP is not functionally equivalent. The N-terminal cysteine residue in this compound is not a silent modification; it provides a unique, site-specific thiol handle for controlled bioconjugation [1]. This enables precise, covalent attachment of cargo molecules, a capability absent in the unmodified Tat(47-57) peptide [1]. Furthermore, studies have demonstrated that different CPPs, such as Tat(47-57) and penetratin(43-58), exhibit distinct cellular uptake patterns and intracellular localizations, which can profoundly affect their utility in specific experimental contexts [2][3]. Therefore, selecting a peptide based solely on its classification as a CPP, without considering these critical structural and functional nuances, can lead to failed experiments, irreproducible results, and wasted resources.

Quantitative Differentiation of (Cys47)-HIV-1 tat Protein (47-57) Against Its Closest Analogs and Competitors


Potent and Selective Inhibition of Furin Protease Activity Compared to Chariot Reagent

The core Tat(47-57) peptide, which shares the same cell-penetrating domain as (Cys47)-HIV-1 tat Protein (47-57), is a micromolar inhibitor of the proprotein convertase furin in vitro. This activity is quantitatively comparable to that of the commercially available Chariot reagent, a widely used transfection agent. The Tat(47-57) peptide inhibited soluble human furin with an IC50 in the low micromolar range, and at a concentration of 10 µM, it reduced HT1080 fibrosarcoma cell migration by 25% [1][2]. This functional activity is a direct consequence of the cationic, arginine-rich sequence, which is preserved in the (Cys47) derivative, providing a dual function: intracellular delivery and furin inhibition [1].

Proprotein Convertase Inhibition Furin Assay Cell Migration

High-Affinity DNA Binding and Electrostatic Complexation for Gene Delivery

The basic domain of Tat(47-57) exhibits a high affinity for double-stranded DNA, a property that is fundamental to its use in non-viral gene delivery. This affinity is driven by strong electrostatic interactions between the peptide's multiple arginine residues and the DNA phosphate backbone. The Tat(47-57) peptide binds plasmid DNA with a dissociation constant (Kd) in the low nanomolar range, as determined by isothermal titration calorimetry (ITC), and can form stable polyelectrolytic complexes at charge ratios up to a 1.7-fold excess of positive peptide charge [1][2]. This is a key differentiating feature, as many other CPPs either bind DNA with lower affinity or do not form stable complexes suitable for transfection. The (Cys47) derivative retains this entire basic domain, ensuring the same high-affinity DNA-binding and complexation capacity [2].

Gene Delivery DNA Binding Affinity Polyplex Formation

Distinct Paracellular Uptake Pattern in Epithelial Cells Compared to Penetratin(43-58)

A direct comparative study using confocal laser scanning microscopy revealed that the cellular uptake pattern of Tat(47-57) is fundamentally different from that of another widely used CPP, penetratin(43-58). In well-differentiated TR146 epithelial cell models, Tat(47-57) was localized strictly via a paracellular route (between cells), whereas penetratin(43-58) showed a punctuated cytoplasmic distribution indicative of endocytic uptake [1]. This difference in uptake mechanism is not a minor variation; it determines the accessibility of the delivered cargo to different subcellular compartments and can dictate the success or failure of an intracellular delivery strategy. The (Cys47) derivative, having the same core sequence, is expected to exhibit this same paracellular preference in similar epithelial models [1].

Epithelial Drug Delivery Cellular Uptake Pathway Paracellular Transport

Superior In Vivo Biodistribution Kinetics for Rapid Tissue Delivery

The 11-amino acid Tat(47-57) domain, when fused to a large cargo protein like β-galactosidase (116 kDa), demonstrates remarkable in vivo transduction kinetics. Following intravenous administration in mice, enzyme activity was detectable in all major tissues (liver, kidney, spleen, lung, bowel, brain) within just 15 minutes [1]. This rapid and widespread biodistribution is a hallmark of the Tat protein transduction domain and is not universally shared by other CPPs, which may exhibit slower kinetics, different tissue tropism, or lower overall bioavailability. The median initial half-life of the delivered enzyme activity was 2.2 hours, ranging from 1.2 to 3.4 hours depending on the tissue and route of administration [1]. This data provides a quantitative benchmark for the in vivo performance of the Tat(47-57) delivery system, which is directly applicable to conjugates using the (Cys47) derivative [1].

In Vivo Pharmacokinetics Tissue Distribution Protein Transduction Domain

Proven Application Scenarios for (Cys47)-HIV-1 tat Protein (47-57) Based on Quantitative Evidence


Targeted Delivery of Magnetic Nanoparticles for Cell-Specific Uptake Enhancement

The primary documented application for the (Cys47)-HIV-1 tat Protein (47-57) derivative is as a surface derivatization agent for magnetic pharmaceuticals [1][2]. The N-terminal cysteine residue enables the covalent attachment of the peptide to the surface of functionalized magnetic nanoparticles. This conjugation leverages the peptide's potent membrane translocation functionality to substantially facilitate the uptake of the magnetic nanoparticles into specific target cells [1][2]. This application is directly supported by the peptide's well-characterized cell-penetrating properties and its ability to be site-specifically conjugated via its thiol group, enabling the creation of targeted delivery systems for imaging, cell separation, or magnetically-guided therapy.

Construction of Non-Viral Gene Delivery Vectors via Electrostatic DNA Complexation

The high-affinity binding of the Tat(47-57) basic domain to double-stranded DNA, with a Kd in the low nanomolar range, makes (Cys47)-HIV-1 tat Protein (47-57) an ideal building block for non-viral gene delivery vectors [1][2]. The peptide can electrostatically condense plasmid DNA into stable polyplexes at charge ratios up to a 1.7-fold excess, effectively protecting the DNA from degradation and facilitating its endocytosis-mediated uptake into mammalian cells [2][3]. The N-terminal cysteine in this derivative provides an additional handle for further functionalization of the polyplexes with targeting ligands or stealth coatings, enhancing the sophistication and efficacy of the gene delivery system.

Investigating Proprotein Convertase Activity and Cell Migration in Cancer Models

The potent inhibition of furin, a key proprotein convertase, by the Tat(47-57) core sequence (IC50 in low µM range) provides a direct application in cancer biology research [1]. Furin is implicated in the activation of various cancer-related proteins, and its inhibition has been shown to reduce HT1080 fibrosarcoma cell migration by 25% at a 10 µM peptide concentration [1][2]. Therefore, (Cys47)-HIV-1 tat Protein (47-57) can serve as a dual-function tool: delivering a conjugated cargo (e.g., a fluorescent reporter) while simultaneously modulating the cellular microenvironment by inhibiting furin activity, allowing for the study of proprotein convertase-dependent processes in cell migration and invasion assays.

Design of Rapidly Biodistributing Fusion Proteins for In Vivo Proof-of-Concept Studies

For researchers developing novel protein therapeutics, the rapid in vivo biodistribution kinetics of the Tat(47-57) domain—achieving peak tissue activity in as little as 15 minutes post-IV administration—offers a significant advantage [1]. (Cys47)-HIV-1 tat Protein (47-57) can be conjugated to a protein of interest to create a fusion construct that is expected to transduce into all major organs, including the brain, within minutes. This application is ideal for early-stage in vivo proof-of-concept studies where rapid and widespread target engagement is required to assess a therapeutic hypothesis, providing a validated benchmark for distribution half-life (median 2.2 hours) and oral bioavailability (24%) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Cys47)-HIV-1 tat Protein (47-57)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.